molecular formula C15H10Cl2N2O2 B12006534 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide CAS No. 332057-91-7

2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide

Cat. No.: B12006534
CAS No.: 332057-91-7
M. Wt: 321.2 g/mol
InChI Key: CTBFFEQDOJSXAD-UXBLZVDNSA-N
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Description

2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a furyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide typically involves multiple steps:

    Formation of the Furyl Ring: The initial step often involves the synthesis of the furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a halogenation reaction, where the phenyl ring is treated with chlorine gas or a chlorinating agent.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the intermediate with acrylonitrile in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl ring, leading to the formation of furyl ketones or aldehydes.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or amide.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Furyl ketones or aldehydes.

    Reduction: Amines or amides.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its cyano and dichlorophenyl groups, which can form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions may modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(3,4-dichlorophenyl)acrylic acid
  • 3-(3,4-Dichlorophenyl)-2-furylacrylonitrile
  • N-Methyl-2-cyano-3-(3,4-dichlorophenyl)acrylamide

Uniqueness

Compared to similar compounds, 2-Cyano-3-(5-(3,4-dichlorophenyl)-2-furyl)-N-methylacrylamide stands out due to the presence of both the furyl ring and the N-methylacrylamide moiety. This unique combination of structural features enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

332057-91-7

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide

InChI

InChI=1S/C15H10Cl2N2O2/c1-19-15(20)10(8-18)6-11-3-5-14(21-11)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20)/b10-6+

InChI Key

CTBFFEQDOJSXAD-UXBLZVDNSA-N

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/C#N

Canonical SMILES

CNC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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